molecular formula C19H16O3S B5699201 2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone

2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone

Cat. No.: B5699201
M. Wt: 324.4 g/mol
InChI Key: KWQNUSWIYCSTKH-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone is an organic compound that features a sulfonyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-naphthylacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone
  • 2-(4-Methylsulfonylphenyl)indole derivatives

Uniqueness

2-[(4-Methylphenyl)sulfonyl]-1-(naphthalen-1-yl)ethanone is unique due to its combination of a sulfonyl group with a naphthalene ring This structure imparts specific chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds

Properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1-naphthalen-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3S/c1-14-9-11-16(12-10-14)23(21,22)13-19(20)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQNUSWIYCSTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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